molecular formula C17H14N2O2S B12133671 (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B12133671
M. Wt: 310.4 g/mol
InChI Key: SQDCWOLXFMNZAJ-ZFBSGXTPSA-N
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Description

The compound (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is a complex organic molecule featuring a thiazole ring, a furan ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a thiazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bonds in the compound can be reduced using hydrogenation reactions.

    Substitution: The aniline derivative can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one: is unique due to its combination of a thiazole ring, a furan ring, and an aniline derivative, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O2S/c1-12-5-2-6-13(11-12)18-17-19-16(20)15(22-17)9-3-7-14-8-4-10-21-14/h2-11H,1H3,(H,18,19,20)/b7-3+,15-9-

InChI Key

SQDCWOLXFMNZAJ-ZFBSGXTPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C=C/C3=CC=CO3)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC=CC3=CC=CO3)S2

Origin of Product

United States

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